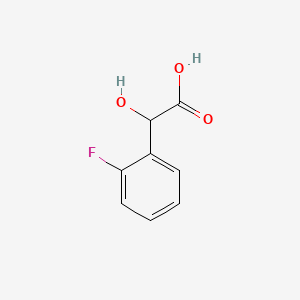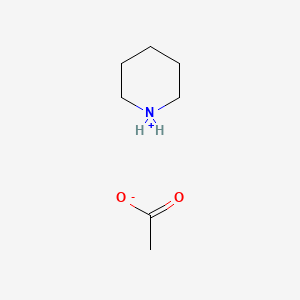
2,3,4,5,6-Pentafluorophényl 2,3-dichlorobenzènesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate is an organic compound with the molecular formula C12H3Cl2F5O3S. It is a solid substance with a melting point of 117-119°C . This compound is known for its unique chemical structure, which includes both pentafluorophenyl and dichlorobenzenesulfonate groups, making it a valuable reagent in various chemical reactions and applications.
Applications De Recherche Scientifique
2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and in coupling reactions.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to introduce fluorinated groups, which can enhance their stability and activity.
Méthodes De Préparation
The synthesis of 2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate typically involves the reaction of 2,3,4,5,6-pentafluorophenol with 2,3-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile. Common reagents for these reactions include amines, alcohols, and thiols.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki coupling, to form carbon-carbon bonds.
The major products formed from these reactions depend on the nature of the nucleophile or coupling partner used.
Mécanisme D'action
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The presence of electron-withdrawing fluorine atoms on the phenyl ring increases the electrophilicity of the sulfonate group, making it more reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and modify existing molecules .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate include:
2,3,4,5,6-Pentafluorophenyl methanesulfonate: This compound has a similar structure but with a methanesulfonate group instead of a dichlorobenzenesulfonate group.
2,3,4,5,6-Pentafluorobenzaldehyde: This compound contains a pentafluorophenyl group but with an aldehyde functional group instead of a sulfonate group.
2,3,4,5,6-Pentafluorophenyl trifluoroacetate: This compound has a trifluoroacetate group attached to the pentafluorophenyl ring.
The uniqueness of 2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate lies in its combination of pentafluorophenyl and dichlorobenzenesulfonate groups, which imparts distinct reactivity and applications compared to its analogs.
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2,3-dichlorobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl2F5O3S/c13-4-2-1-3-5(6(4)14)23(20,21)22-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWRVVWOUCBNLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl2F5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601200015 |
Source


|
| Record name | 2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601200015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885949-54-2 |
Source


|
| Record name | 2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601200015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone](/img/structure/B1304904.png)
![5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1304907.png)




